(Pyridin-3-yloxy)-acetic acid
Overview
Description
(Pyridin-3-yloxy)-acetic acid is an organic compound characterized by the presence of a pyridine ring attached to an acetic acid moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yloxy)-acetic acid typically involves the reaction of pyridin-3-ol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of pyridin-3-ol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: (Pyridin-3-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-3-yloxy-acetaldehyde or pyridin-3-yloxy-acetic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, yielding pyridin-3-yloxy-ethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to facilitate substitution reactions.
Major Products:
Oxidation: Pyridin-3-yloxy-acetaldehyde, pyridin-3-yloxy-acetic acid derivatives.
Reduction: Pyridin-3-yloxy-ethanol.
Substitution: Various substituted pyridin-3-yloxy-acetic acid derivatives.
Scientific Research Applications
(Pyridin-3-yloxy)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (Pyridin-3-yloxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- Pyridin-2-yloxy-acetic acid
- Pyridin-4-yloxy-acetic acid
- Phenoxyacetic acid
Comparison: (Pyridin-3-yloxy)-acetic acid is unique due to the position of the oxygen atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to pyridin-2-yloxy-acetic acid and pyridin-4-yloxy-acetic acid, the 3-position offers distinct steric and electronic properties that can affect its interaction with molecular targets. Phenoxyacetic acid, while structurally similar, lacks the nitrogen atom in the ring, which can significantly alter its chemical behavior and biological effects.
Properties
IUPAC Name |
2-pyridin-3-yloxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEPWLCDXKKANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390205 | |
Record name | (Pyridin-3-yloxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86649-57-2 | |
Record name | (Pyridin-3-yloxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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